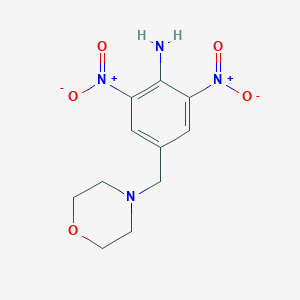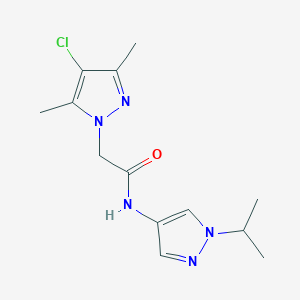
4-(morpholin-4-ylmethyl)-2,6-dinitroaniline
Descripción general
Descripción
4-(morpholin-4-ylmethyl)-2,6-dinitroaniline, commonly known as MADIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 308.3 g/mol. In
Mecanismo De Acción
The mechanism of action of MADIA is not fully understood. However, it is believed that MADIA works by inhibiting the activity of certain enzymes in the target organism, leading to cell death.
Biochemical and Physiological Effects
MADIA has been shown to have significant biochemical and physiological effects on various organisms. In plants, MADIA has been shown to inhibit the growth and development of roots and shoots. In animals, MADIA has been shown to cause significant toxicity, including liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MADIA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. However, MADIA has several limitations, including its toxicity and potential environmental impact.
Direcciones Futuras
There are several future directions for research on MADIA. One potential application is in the development of new pesticides and herbicides that are more effective and less harmful to the environment. Another potential application is in the development of new explosive materials that are safer and more stable than existing materials. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of MADIA.
Aplicaciones Científicas De Investigación
MADIA has been studied extensively for its potential applications in various scientific fields, including chemistry, biology, and material science. In chemistry, MADIA has been used as a starting material for the synthesis of other compounds. In biology, MADIA has been investigated for its potential as a pesticide and herbicide. In material science, MADIA has been studied for its potential as an explosive material.
Propiedades
IUPAC Name |
4-(morpholin-4-ylmethyl)-2,6-dinitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c12-11-9(14(16)17)5-8(6-10(11)15(18)19)7-13-1-3-20-4-2-13/h5-6H,1-4,7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCKREOWIWGVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C(=C2)[N+](=O)[O-])N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-ylmethyl)-2,6-dinitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-8-(3-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4328230.png)
![ethyl 4-{[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4328232.png)
![4-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4328235.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4328236.png)
![N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4328246.png)
![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4328266.png)
![7-methyl-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one](/img/structure/B4328274.png)
![9-benzyl-3-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4328285.png)

![(4-chloro-2,6-dinitrophenyl)[2-(diethylamino)ethyl]amine](/img/structure/B4328322.png)
![ethyl {3-[(5-bromo-2-furoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B4328328.png)
![ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B4328332.png)
![methyl 3-({[2-(1-adamantyloxy)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4328343.png)
![3,6-diamino-5-cyano-N-[2-(1H-indol-3-yl)ethyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4328344.png)